

Technical Guide: Physicochemical Properties and Analysis of 2-Amino-3-bromo-5-nitrobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitrobenzonitrile

Cat. No.: B101693

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-3-bromo-5-nitrobenzonitrile is a substituted benzonitrile compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its chemical structure, featuring amino, bromo, and nitro functional groups, provides multiple reaction sites for further chemical modification. Accurate characterization of its physicochemical properties, most notably the melting point, is critical for verifying its identity, purity, and suitability for downstream applications. This guide provides a comprehensive overview of the melting point of **2-Amino-3-bromo-5-nitrobenzonitrile**, detailed experimental protocols for its determination, and relevant physicochemical data.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-Amino-3-bromo-5-nitrobenzonitrile** is presented below. These properties are essential for its handling, storage, and use in experimental settings.

Table 1: Physical and Chemical Properties of **2-Amino-3-bromo-5-nitrobenzonitrile**

Property	Value	Source(s)
CAS Number	17601-94-4	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[1] [2] [3] [4] [5]
Molar Mass	242.03 g/mol	[1] [2] [4] [5]
Appearance	Solid, typically an off-white to light orange or yellowish powder/crystal. [1] [5]	
Purity	Commonly available in purities of 97% to >98%. [1] [6]	
Solubility	Poorly soluble in water; Soluble in organic solvents such as dichloromethane and chloroform. [5]	
Storage	Store in a cool, dry, well-ventilated area away from heat and oxidizing agents. Keep container tightly sealed. [5]	

Melting Point Data

The melting point is a crucial parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities. The reported melting point for **2-Amino-3-bromo-5-nitrobenzonitrile** varies slightly across different suppliers and literature sources, which may be attributed to different analytical methods or residual impurities.

Table 2: Reported Melting Points of **2-Amino-3-bromo-5-nitrobenzonitrile**

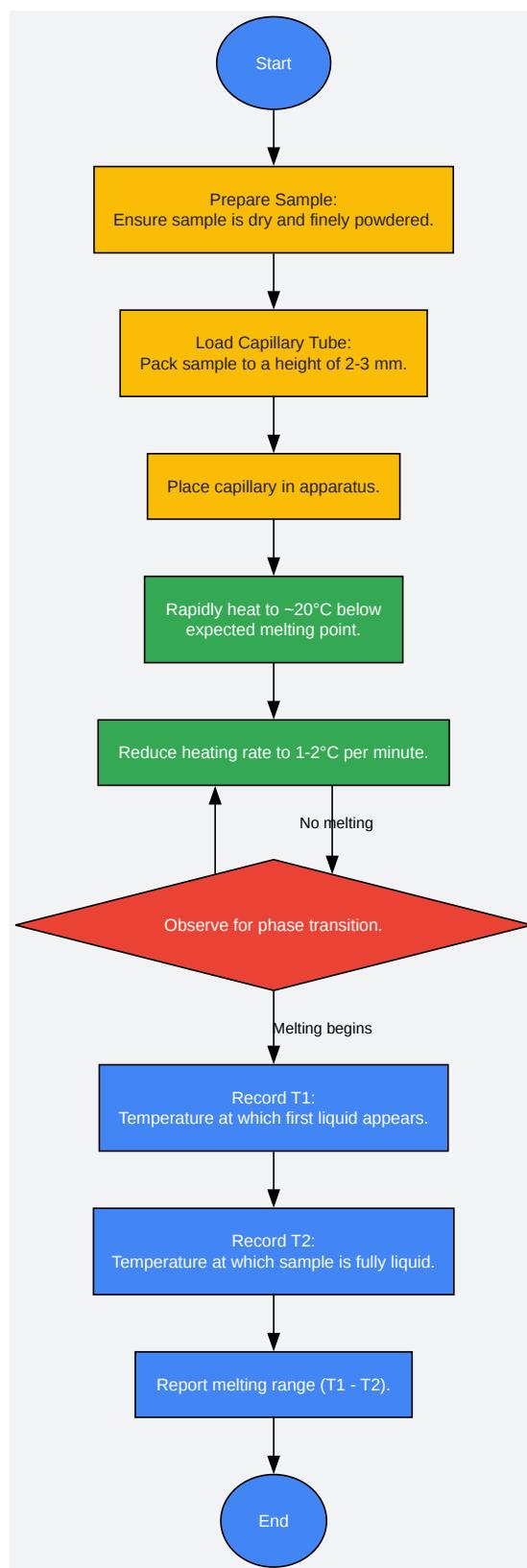
Melting Point Range (°C)	Purity	Source
175 - 179	Not specified	[5]
180 - 185	97%	
186 - 190	98%	[3]
189.0 - 193.0	>98.0%	
191	Min. 98.0%	[1]

Experimental Protocols

Accurate determination of the melting point is fundamental for the characterization of **2-Amino-3-bromo-5-nitrobenzonitrile**. The following section details the standard methodology for this analysis.

Capillary Melting Point Determination

This traditional method provides a melting range and is widely used for routine purity assessment.[7]

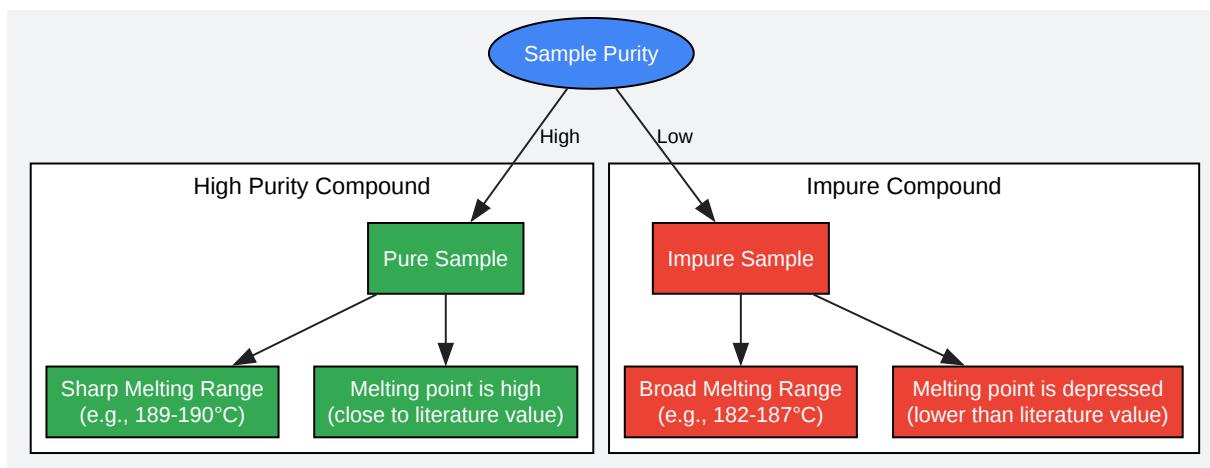

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Calibrated thermometer or digital temperature probe
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation:
 - Ensure the **2-Amino-3-bromo-5-nitrobenzonitrile** sample is completely dry.

- Place a small amount of the compound on a clean, dry surface.
- Use a mortar and pestle to finely crush the sample into a uniform powder. This ensures efficient heat transfer.[\[7\]](#)
- Capillary Tube Loading:
 - Tap the open end of a capillary tube into the powdered sample to collect a small amount.
 - Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.
 - The final packed sample height should be between 2-3 mm for optimal results.[\[7\]](#)
- Apparatus Setup and Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point (based on the values in Table 2).
 - Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[\[7\]](#)
- Data Recording:
 - Record the temperature at which the first drop of liquid appears (T1).
 - Record the temperature at which the entire sample has completely melted into a clear liquid (T2).
 - The melting range is reported as T1 - T2.

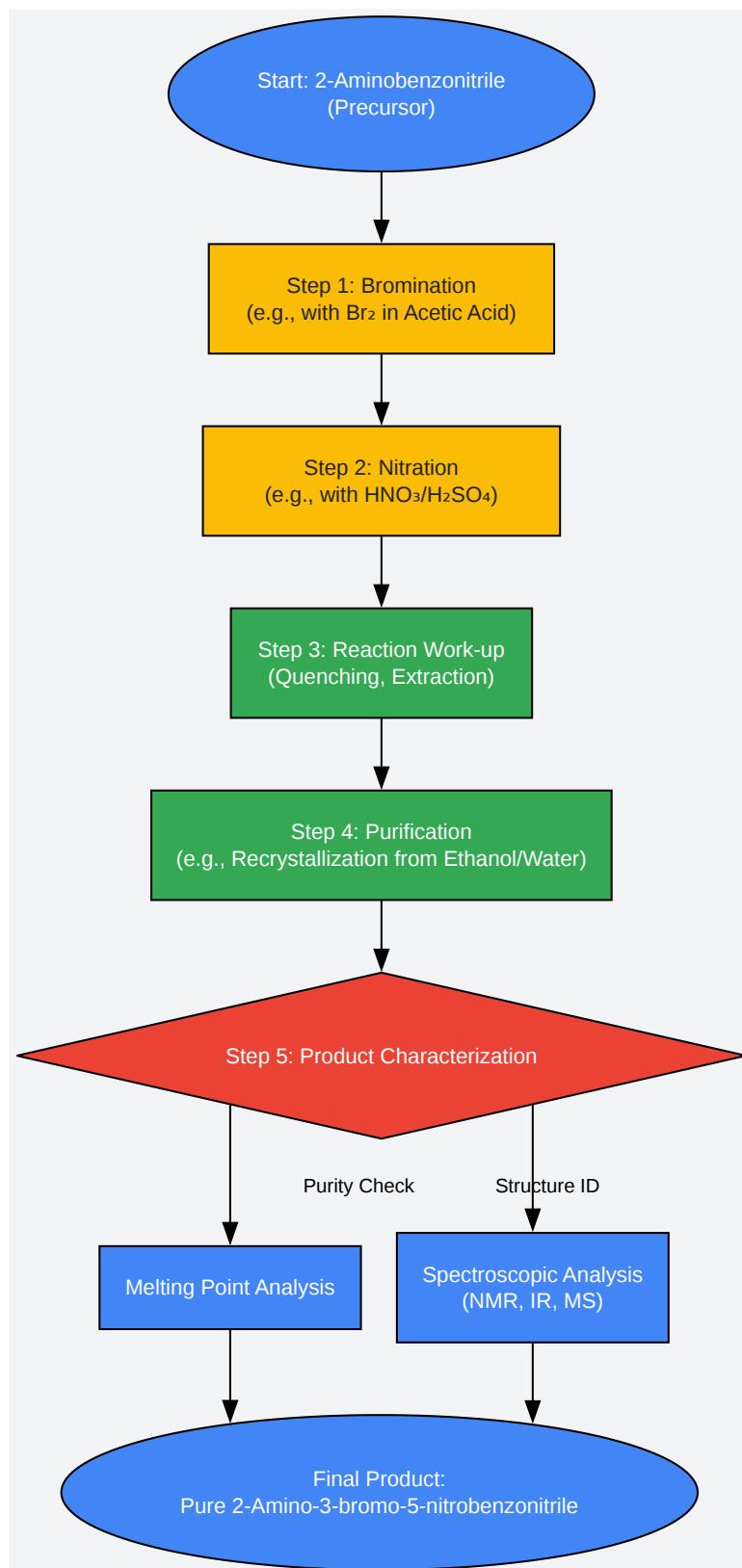

[Click to download full resolution via product page](#)

Caption: Workflow for Capillary Melting Point Determination.

Logical Relationships

Purity and Melting Point Characteristics

The melting point is a direct indicator of the purity of a crystalline compound. The presence of even small amounts of soluble impurities will typically cause a depression of the melting point and a broadening of the melting range. This phenomenon, known as freezing-point depression, is a colligative property. A pure compound melts over a very narrow range (often $< 1^{\circ}\text{C}$).



[Click to download full resolution via product page](#)

Caption: Relationship between Sample Purity and Melting Point.

Hypothetical Synthesis Workflow

While detailed proprietary synthesis methods are not publicly available, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions for related compounds. A common approach involves the bromination and nitration of a suitable benzonitrile precursor. The following diagram illustrates a generalized, hypothetical workflow for the synthesis and purification of **2-Amino-3-bromo-5-nitrobenzonitrile**, the purity of which would be confirmed by melting point analysis.

[Click to download full resolution via product page](#)

Caption: Hypothetical Synthesis and Purification Workflow.

Safety and Handling

2-Amino-3-bromo-5-nitrobenzonitrile is classified as harmful.^[8] It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.^[8]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.^[9]
- Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling.
- First Aid (IF INHALED): Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
- First Aid (IF ON SKIN): Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

Always consult the material safety data sheet (MSDS) before handling this chemical.^{[10][11]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-Amino-3-bromo-5-nitrobenzonitrile, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-3-Bromo-5-Nitrobenzonitrile | Chemical Properties, Synthesis, Applications & Safety Data | China Supplier & Manufacturer [nj-finechem.com]
- 6. fishersci.pt [fishersci.pt]
- 7. benchchem.com [benchchem.com]

- 8. chemical-label.com [chemical-label.com]
- 9. 2-Amino-3-bromo-5-nitrobenzonitrile(17601-94-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 2-Amino-3-bromo-5-nitrobenzonitrile - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Analysis of 2-Amino-3-bromo-5-nitrobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101693#2-amino-3-bromo-5-nitrobenzonitrile-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com